- Preparation of quinoline derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 927801-23-8 (6-bromo-4-iodo-quinoline)
6-bromo-4-iodo-quinoline structure
Product Name:6-bromo-4-iodo-quinoline
CAS番号:927801-23-8
MF:C9H5BrIN
メガワット:333.95117354393
MDL:MFCD08437008
CID:796678
Update Time:2024-10-26
6-bromo-4-iodo-quinoline 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-4-iodoquinoline
- Quinoline,6-bromo-4-iodo-
- 4-iodo-6-bromoquinoline
- 6-bromo-4-iodo quinoline
- BWFLFNVNIISPPK-UHFFFAOYSA-N
- FCH1386772
- ST2418895
- AX8038421
- Z5354
- 6-Bromo-4-iodoquinoline (ACI)
- 6-bromo-4-iodo-quinoline
-
- MDL: MFCD08437008
- インチ: 1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
- InChIKey: BWFLFNVNIISPPK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C2C(N=CC=C2I)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- ふってん: 375.5°C at 760 mmHg
6-bromo-4-iodo-quinoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
6-bromo-4-iodo-quinoline 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-50mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 50mg |
95.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-250mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 250mg |
399CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-1g |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 1g |
1174.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-5g |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 5g |
4743CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842613-250mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 97% | 250mg |
346.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-200mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 200mg |
292.0CNY | 2021-08-04 | |
| TRC | B693718-25mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693718-50mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B693718-100mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693718-250mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 250mg |
$ 98.00 | 2023-04-18 |
6-bromo-4-iodo-quinoline 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C
リファレンス
- Synthesis of antitumor candidate GSK2126458, Huagong Shikan, 2010, 24(12), 40-43
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy, RSC Advances, 2017, 7(4), 2342-2350
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2015, 99, 36-50
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water
リファレンス
- Preparation of quinoline derivatives as PI3/mTOR inhibitors, China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; 1 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Preparation of the aromatic ring-containing compounds and their pharmaceutical use, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
リファレンス
- Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin, ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
リファレンス
- [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux
リファレンス
- Structure-based optimization leads to the discovery of NSC765844, a highly potent, less toxic and orally efficacious dual PI3K/mTOR inhibitor, European Journal of Medicinal Chemistry, 2016, 122, 684-701
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
リファレンス
- Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors, ACS Chemical Biology, 2019, 14(4), 655-664
合成方法 11
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , 1,4-Dioxane ; rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt
リファレンス
- Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis, ACS Catalysis, 2017, 7(8), 5129-5133
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
リファレンス
- Preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators, World Intellectual Property Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux
リファレンス
- Preparation of 1,2,4-triazine-3-amine derivatives as A2a receptor antagonists, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C
リファレンス
- Preparation of heterocyclic compounds as antitumor agents, China, , ,
6-bromo-4-iodo-quinoline Raw materials
6-bromo-4-iodo-quinoline Preparation Products
6-bromo-4-iodo-quinoline サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
注文番号:A859986
在庫ステータス:in Stock
はかる:10g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:21
価格 ($):274.0
Email:sales@amadischem.com
6-bromo-4-iodo-quinoline 関連文献
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
927801-23-8 (6-bromo-4-iodo-quinoline) 関連製品
- 1416440-23-7(6-bromo-3-iodo-quinoline)
- 608143-12-0(4-bromo-8-iodoquinoline)
- 1416440-61-3(7-bromo-3-iodo-quinoline)
- 885519-17-5(6-Bromo-4-iodo-1H-indole)
- 850334-30-4(4-Bromo-6-iodo-1H-indole)
- 16560-43-3(4-Iodoquinoline)
- 700871-87-0(7-bromo-4-iodo-quinoline)
- 1078160-90-3(6-Bromo-8-iodoquinoline)
- 1006-50-4(5-Iodoquinoline)
- 1416438-35-1(5-bromo-3-iodo-quinoline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
清らかである:99%
はかる:10g
価格 ($):274.0